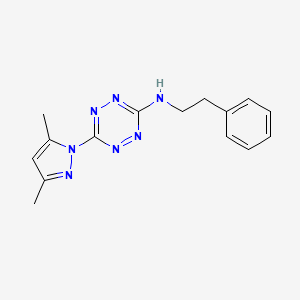

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)-1,2,4,5-tetrazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7/c1-11-10-12(2)22(21-11)15-19-17-14(18-20-15)16-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRLECRDZRKYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, is a complexing ligand that primarily targets trivalent actinide cations. These targets play a crucial role in the separation of actinide (III) and lanthanide (III) elements.

Mode of Action

The compound interacts with its targets by forming 1:1 complexes. This is unlike the 1:3 complex formation observed for 2,6-ditriazinylpyridine (BTP) systems. The equilibrium constant for curium complex formation with this compound was determined to be log K= 2.80, similar to that for nitrate.

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in the separation of actinide (III) and lanthanide (III) elements. The downstream effects of these interactions include changes in the extraction performance and selectivity for trivalent actinide cations over lanthanides.

Biological Activity

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound features a complex structure characterized by a tetraazine ring and a pyrazole moiety. The presence of the dimethyl and phenethyl groups contributes to its unique chemical behavior and biological interactions.

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activity. The molecular structure of this compound suggests potential for scavenging free radicals due to the electron-rich nature of the pyrazole ring .

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can modulate inflammatory pathways. The anti-inflammatory properties are likely attributed to the ability of the pyrazole moiety to inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Antimicrobial Activity

Compounds containing pyrazole rings have been documented to possess antimicrobial properties. In vitro studies suggest that this compound may inhibit the growth of various bacterial strains .

The biological activity of this compound is hypothesized to stem from several mechanisms:

- Electrophilic Nature : The presence of electron-withdrawing groups enhances electrophilicity, allowing for interactions with nucleophiles in biological systems.

- Molecular Docking Studies : Computational analyses indicate favorable binding affinities with targets involved in inflammation and oxidative stress pathways .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory processes.

Study 1: Antioxidant Evaluation

In a recent study evaluating various pyrazole derivatives for antioxidant activity, this compound was tested against DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Test Compound | 78% | 82% |

| Control (Ascorbic Acid) | 90% | 95% |

Study 2: Anti-inflammatory Activity

A pharmacological evaluation was conducted where the compound was administered to animal models exhibiting inflammation. The results showed a marked decrease in edema and inflammatory markers compared to control groups.

Comparison with Similar Compounds

Key Observations:

Nitration Reactivity: The presence of sterically demanding substituents (e.g., isopropyl in 3d) inhibits nitration, likely due to hindered access to the reactive amine site. Smaller substituents (e.g., -NH₂ or -NHCH₃ in 3a and 3b) facilitate nitration with concentrated HNO₃, yielding nitramines (e.g., 6a).

Electronic Effects :

- Electron-donating alkyl groups (e.g., -CH₃, -CH₂CH₂C₆H₅) may stabilize the tetrazine ring but reduce electrophilicity at the amine nitrogen, altering reactivity.

Synthetic Pathways :

- Analogues like 3a–3d are synthesized via nitration of substituted tetrazines, while benzyl/phenethyl derivatives may require tailored condensation protocols (e.g., refluxing acetonitrile with primary amines, as in ).

Crystallographic and Computational Insights

- Crystal Packing : Substituents influence hydrogen-bonding patterns. For instance, the N-benzyl derivative’s structure (C₁₄H₁₅N₇) could adopt π-π stacking between benzyl and pyrazole groups, as seen in related systems.

- Validation : Programs like SHELXL and PLATON are critical for validating bond lengths and angles in such compounds, ensuring structural accuracy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic coupling. Key steps include:

- Huisgen cycloaddition for tetrazine ring formation .

- N-alkylation using phenethylamine derivatives under reflux with polar aprotic solvents (e.g., DMF or DMSO) .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Critical Considerations : Monitor reaction progress using TLC or HPLC to avoid byproducts like unreacted pyrazole intermediates.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography provides definitive structural confirmation. For example, monoclinic crystal systems (space group P21/n) with lattice parameters a = 10.977 Å, b = 7.688 Å, and c = 15.887 Å have been reported .

- Spectroscopic techniques :

- 1H/13C NMR to confirm proton environments (e.g., pyrazole methyl groups at δ ~2.5 ppm) .

- HRMS for molecular ion validation (m/z = 276.32 for [M+H]+) .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Methodological Answer :

- Antioxidant activity : Use DPPH radical scavenging assays with IC50 quantification .

- Antimicrobial screening : Employ broth microdilution (MIC determination) against S. aureus or E. coli .

- Cytotoxicity testing : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., antioxidant enzymes). Compare results with experimental IC50 values to identify discrepancies .

- DFT calculations : Optimize molecular geometries (B3LYP/6-311+G(d,p)) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate docking predictions .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi or response surface methodology to optimize parameters (temperature, solvent ratio, catalyst loading) .

- Continuous flow chemistry : Reduces side reactions and improves heat dissipation for exothermic steps (e.g., cycloadditions) .

- In-line analytics : Use FTIR or PAT (Process Analytical Technology) for real-time monitoring of intermediates .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize inter-lab variability .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyrazole methyl groups) to isolate contributions to bioactivity .

Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing dose-response data?

- Methodological Answer :

- Non-linear regression : Fit data to Hill equation (GraphPad Prism) for EC50/IC50 determination .

- Bootstrap resampling : Estimate confidence intervals for IC50 values in small datasets .

- Multivariate analysis : PCA or PLS-DA to correlate structural features (e.g., logP, polar surface area) with activity .

Q. How can researchers validate the mechanistic role of this compound in redox reactions?

- Methodological Answer :

- EPR spectroscopy : Detect radical intermediates (e.g., DPPH quenching) to confirm electron-transfer mechanisms .

- Kinetic isotope effects : Compare reaction rates with deuterated vs. protonated substrates to identify rate-limiting steps .

- ROS detection assays : Use fluorescent probes (e.g., DCFH-DA) in cellular models to quantify oxidative stress modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.